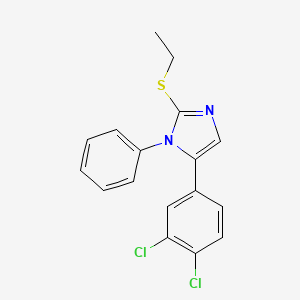
3-(4-hydroxyphényl)-6-méthoxy-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxyphenyl group at the 3-position and a methoxy group at the 6-position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . HPPD is a key enzyme in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Biochemical Pathways
Based on the potential target of action, it can be inferred that the compound might affect the tyrosine catabolism pathway in animals and the photosynthesis cascade in plants . The downstream effects of these interactions would depend on the specific mode of action of the compound and require further investigation.
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it was rapidly absorbed and widely distributed in tissues after oral administration in rats . The bioavailability of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one would likely depend on similar factors, including its absorption, distribution, metabolism, and excretion properties.
Result of Action
Based on the potential target of action, it can be inferred that the compound might lead to changes in the activity of the hppd enzyme . The specific molecular and cellular effects would depend on the compound’s mode of action and require further investigation.
Analyse Biochimique
Biochemical Properties
3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in the metabolic pathways . The nature of these interactions is often through binding at the active site of the enzyme, thereby altering its function .
Cellular Effects
The effects of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one on cells are diverse. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate the inflammatory response of LPS-treated RAW264.7 cells .
Molecular Mechanism
The molecular mechanism of action of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the catabolism of tyrosine .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one can change. For instance, it has been found to modulate root system architecture by inhibiting primary root elongation and promoting lateral root formation . This suggests that the compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one can vary with different dosages in animal models . For instance, low doses have a slight sedative effect, but higher doses may produce dose-related stereotyped behavior in animals .
Metabolic Pathways
3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been found to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the catabolism of tyrosine .
Transport and Distribution
It is known that the compound can cross biological membranes, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that the compound can cross biological membranes, suggesting that it may be localized to specific compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one typically involves the condensation of 4-hydroxybenzaldehyde with 6-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one-4-one.
Reduction: Formation of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
Coumarin: A naturally occurring compound with similar structural features but lacking the hydroxyphenyl and methoxy groups.
Warfarin: A synthetic derivative used as an anticoagulant, differing in its substitution pattern and biological activity.
Esculetin: A hydroxycoumarin with antioxidant and anti-inflammatory properties, similar to 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one but with different substitution positions.
The uniqueness of 3-(4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZYIPXROHTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466131.png)

![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)
![4-(dimethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466135.png)
![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)
![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)
![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2466143.png)


![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)
![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2466151.png)
